N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that include the formation of key intermediates such as piperidine derivatives, fluorobenzamides, and triazoles. For instance, the synthesis of piperazine-1-yl-1H-indazole derivatives, which share structural similarities with the target compound, demonstrates the importance of efficient and straightforward synthesis methods in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019)(Balaraju et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic characterization and X-ray diffraction studies, plays a crucial role in confirming the structure of synthesized compounds. For example, the structural exploration of a novel heterocycle "1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone" through X-ray diffraction studies and Hirshfeld surface analysis underscores the importance of detailed molecular structure analysis in understanding compound properties (Prasad et al., 2018)(Prasad et al., 2018).
Chemical Reactions and Properties
Investigating the chemical reactions and properties of compounds involves understanding their reactivity, stability, and interaction with biological targets. For instance, the synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole demonstrate the compound's potential biological activity and interaction with target molecules (Balaraju et al., 2019)(Balaraju et al., 2019).
Physical Properties Analysis
The physical properties of a compound, including its melting point, solubility, and thermal stability, are essential for its application in drug formulation and delivery. The thermal stability analysis of related compounds, as well as their solubility in various solvents, provides insights into the compound's suitability for pharmaceutical applications.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are fundamental for predicting the behavior of compounds in chemical reactions and biological environments. The study of chemical properties also includes the investigation of the compound's potential as a catalyst or inhibitor in biochemical pathways.
Future Directions
properties
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBLRGDEHSVJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide |
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